3-Aminopyrazole

説明

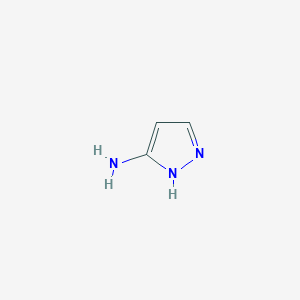

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRJMXHNUAPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Record name | 3-amino-1H-pyrazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171229 | |

| Record name | Pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-80-0 | |

| Record name | 1H-Pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazol-3-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1820-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminopyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 3-Aminopyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazole is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, prized for its versatile reactivity and presence in numerous bioactive molecules. A fundamental characteristic of this compound is its annular prototropic tautomerism, an equilibrium between the 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP) forms. This tautomeric balance is a critical determinant of its physicochemical properties, reactivity, and biological interactions. Understanding and predicting this equilibrium is paramount for rational drug design and the regioselective synthesis of novel pyrazole-based therapeutics. This guide provides a comprehensive overview of the chemical structure, the nuances of its tautomerism supported by quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic utility.

Chemical Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| CAS Number | 1820-80-0 | [1] |

| Appearance | White to light yellow crystalline solid or oily liquid | [2] |

| Melting Point | 34-37 °C | |

| Boiling Point | 218 °C at 122 mmHg | |

| Solubility | Soluble in water, ethanol (B145695), and dimethylformamide | [3] |

Tautomerism of this compound

The most significant structural feature of this compound is its ability to exist as two rapidly interconverting annular tautomers: 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP). This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyrazole (B372694) ring.[4]

Quantitative Analysis of Tautomeric Equilibrium

The relative stability and population of the two tautomers have been investigated using both computational and experimental methods.

Table 1: Calculated and Experimental Energy Differences and Tautomeric Ratios

| Method/Basis Set | Phase/Solvent | More Stable Tautomer | ΔE (kJ/mol) | ΔG (kJ/mol) | Tautomer Ratio (% 3AP : % 5AP) | Reference |

| DFT (B3LYP)/6-311++G(d,p) | Gas | 3AP | 10.7 | 9.8 | - | [1] |

| pKa/Basicity Data | Aqueous (25 °C) | - | - | - | ~75 : ~25 | [3] |

| NMR Spectroscopy | DMSO-d₆ | - | - | - | Slow exchange observed | [5] |

Spectroscopic Data for Tautomer Identification

Spectroscopic techniques are instrumental in identifying and quantifying the tautomeric forms of this compound. In many common solvents, the proton exchange is rapid on the NMR timescale, resulting in averaged signals. However, in solvents like DMSO-d₆, the exchange can be slow enough to resolve signals for each tautomer.[5] Matrix isolation infrared spectroscopy has also been successfully employed to study the individual tautomers.[1]

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H4 | 5.448 | d | 1H |

| H5 | 7.292 | d | 1H |

| NH₂ and NH | 4.7 (broad) | s | 3H |

Note: The spectrum shows averaged signals due to tautomeric equilibrium, but the distinct signals for H4 and H5 are observable.

Table 3: Experimental Infrared (IR) Spectral Data of 3AP and 5AP Tautomers in an Argon Matrix

| Tautomer | Wavenumber (cm⁻¹) | Assignment | Reference |

| 3AP | 3539.8 | νₐₛ(NH₂) | [1] |

| 3448.1 | νₛ(NH₂) | [1] | |

| 3426.9 | ν(NH) | [1] | |

| 1636.5 | δ(NH₂) | [1] | |

| 5AP | 3536.3 | νₐₛ(NH₂) | [1] |

| 3443.0 | νₛ(NH₂) | [1] | |

| 3432.1 | ν(NH) | [1] | |

| 1629.7 | δ(NH₂) | [1] |

νₐₛ = asymmetric stretching, νₛ = symmetric stretching, ν = stretching, δ = bending

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common and effective methods.

Method 1: From β-Cyanoethylhydrazine

This multi-step synthesis provides good yields and utilizes readily available starting materials.

-

Step A: Synthesis of β-Cyanoethylhydrazine: To 417 g of 72% aqueous hydrazine (B178648) hydrate (B1144303) in a 2-L flask, 318 g of acrylonitrile (B1666552) is added gradually over 2 hours, maintaining the temperature at 30-35 °C. Water is then removed by distillation under reduced pressure (40 mm) to yield β-cyanoethylhydrazine.[6]

-

Step B: Cyclization and Hydrolysis: The crude β-cyanoethylhydrazine is then subjected to a series of reactions involving cyclization with a suitable reagent like p-toluenesulfonyl chloride, followed by hydrolysis to yield 3(5)-aminopyrazole.[6]

Method 2: From 3-Oxo-3-phenylpropanenitrile and Hydrazine

This method involves a condensation reaction.

-

A solution of 50 mg (0.34 mmol) of 3-oxo-3-phenylpropanenitrile, 11.6 mg (0.36 mmol) of hydrazine, and 0.024 mL of acetic acid (0.37 mmol) in 3 mL of anhydrous ethanol is heated at 60 °C for 24 hours.[2]

-

The reaction mixture is cooled, and the solvent is removed in vacuo.

-

The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution.

-

The organic layer is washed with brine, dried over MgSO₄, filtered, and evaporated to yield the product.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Matrix Isolation Infrared (IR) Spectroscopy:

-

A solid sample of this compound is placed in a glass tube connected to a helium-cooled cryostat.

-

The sample is heated to increase its vapor pressure, and the vapor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (typically at ~10 K).

-

The IR spectrum of the isolated molecules in the matrix is then recorded.[1]

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems of pharmaceutical interest. A prominent example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines.

The reaction proceeds via a condensation of the exocyclic amino group and one of the ring nitrogens of this compound with the two carbonyl groups of a 1,3-dicarbonyl compound. This reaction is often catalyzed by acid and provides a regioselective route to a variety of substituted pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous kinase inhibitors and other therapeutic agents.

Conclusion

This compound's rich chemistry is fundamentally linked to its tautomeric nature. A thorough understanding of the factors governing the 3AP/5AP equilibrium is crucial for medicinal chemists and drug development professionals. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and the rational design of novel this compound-based molecules with tailored properties and biological activities. The strategic application of spectroscopic and computational methods will continue to be essential in unlocking the full potential of this versatile heterocyclic building block.

References

physical and chemical properties of 3-Aminopyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazole, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features and reactivity have garnered significant interest in medicinal chemistry and materials science. This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical transformations.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid or oily liquid at room temperature.[1][2] It is sensitive to air and light and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[3] The compound is soluble in methanol (B129727) and moderately soluble in other polar solvents like water, ethanol, and dimethylformamide.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅N₃ | [1][4] |

| Molecular Weight | 83.09 g/mol | [4] |

| Melting Point | 34-37 °C | [1][5] |

| Boiling Point | 218 °C at 122 mmHg; 282 °C | [1][3] |

| pKa | 15.28 ± 0.10 (Predicted) | [1][2] |

| Appearance | White to light yellow oily liquid or crystalline low melting solid | [1][2] |

| Solubility | Soluble in Methanol | [1][5] |

| CAS Registry Number | 1820-80-0 | [4] |

Synthesis of this compound

This compound can be synthesized through various routes, with one of the most common methods involving the condensation of a β-ketonitrile with hydrazine (B178648).[6] Another prevalent method is the reaction of an α,β-unsaturated nitrile with hydrazine.[6][7]

Synthesis via Reaction of a Hydrazine with a 2,3-halosubstituted Propionitrile

A common and effective laboratory-scale synthesis involves the reaction of 2,3-dichloropropionitrile (B1359809) with hydrazine hydrate (B1144303) in the presence of a base.[8]

Materials:

-

2,3-Dichloropropionitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (B1210297) or Ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.06 moles of potassium carbonate in 400 mL of water.

-

To this solution, add 1.1 moles of hydrazine hydrate.

-

Cool the mixture to 10-20°C using an ice bath.

-

While stirring vigorously, add 1 mole of 2,3-dichloropropionitrile dropwise to the solution, maintaining the temperature between 10 and 20°C. The solution will turn yellow and cloudy, and potassium chloride will precipitate.

-

After the addition is complete, continue stirring at ambient temperature for several hours, then increase the temperature to 50-60°C and stir for an additional 24 hours.

-

Cool the reaction mixture to room temperature.

-

The crude product is extracted from the aqueous layer. The filtrate is extracted multiple times with either ether or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound as an oil.

-

The crude product can be further purified by vacuum distillation (boiling point of 105-108°C at 0.025 mm Hg) to yield pure this compound.[8] The distilled product solidifies upon standing or seeding, with a melting point of 36-40°C.[8]

Tautomerism

A key chemical feature of this compound is its ability to exist in tautomeric forms. The two primary tautomers are this compound (3AP) and 5-aminopyrazole (5AP).[9] Quantum chemical calculations and experimental data from matrix isolation infrared spectroscopy indicate that the this compound tautomer is the more stable form.[9]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The presence of two nitrogen atoms in the pyrazole (B372694) ring and an exocyclic amino group provides multiple reactive sites. It is widely used in the preparation of various heterocyclic compounds of pharmaceutical interest, such as pyrazolopyrimidines and pyrazolopyridines.[1][6] Its derivatives have shown a broad range of biological activities, making it a valuable scaffold in drug discovery.[7][10]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Experimental IR spectra have been obtained for matrix-isolated 3(5)-aminopyrazole.[9] The spectra show distinct bands for N-H stretching vibrations of the amino group and the pyrazole ring, as well as C-H and C=N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a valuable tool for the characterization of this compound and its derivatives. The proton chemical shifts provide information about the electronic environment of the protons in the molecule.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[11] Fragmentation patterns can provide further structural information.

Safety Information

This compound is harmful if swallowed and causes severe skin burns and eye damage.[4] It is classified as corrosive and an irritant.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications and advanced synthetic methodologies, researchers are encouraged to consult the cited literature.

References

- 1. This compound | 1820-80-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1820-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1820-80-0 [m.chemicalbook.com]

- 6. soc.chim.it [soc.chim.it]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]

- 11. This compound [webbook.nist.gov]

Navigating the Solubility of 3-Aminopyrazole in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminopyrazole in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and presents a framework for understanding the solubility of this critical heterocyclic compound. While quantitative solubility data for this compound remains limited in publicly accessible literature, this guide equips researchers with the foundational knowledge and methodologies to pursue precise solubility assessments.

This compound is a versatile building block in medicinal chemistry and materials science. Its solubility is a crucial parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and developing effective drug delivery systems.

Core Concepts in this compound Solubility

This compound is a polar molecule, a characteristic that dictates its general solubility behavior. It is reported to be soluble in polar organic solvents, including methanol, ethanol, and dimethylformamide (DMF).[1][2][3][4][5][6] The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitrogen atoms in the pyrazole (B372694) ring) allows for favorable interactions with polar solvent molecules. Conversely, its solubility is expected to be lower in non-polar solvents.

Quantitative Solubility Data

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][3][4][5] |

| Ethanol | Moderately Soluble[2] |

| Dimethylformamide (DMF) | Moderately Soluble[2] |

| Water | Soluble[2][6] |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, this section details a robust experimental protocol based on the widely accepted isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The exact time should be determined by preliminary experiments, confirming that the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results can be expressed in various units, such as mole fraction (x), molarity (mol/L), or grams of solute per 100 g of solvent ( g/100g ).

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to generate this critical data. The provided workflow and understanding of its polar nature will aid in the rational selection of solvents for synthesis, purification, and formulation, ultimately accelerating research and development efforts involving this important heterocyclic compound. Future work should focus on the systematic determination and publication of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures.

References

- 1. This compound | 1820-80-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 1820-80-0 [m.chemicalbook.com]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 1820-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rvrlabs.com [rvrlabs.com]

Synthesis of 3-Aminopyrazoles from β-Ketonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties. The synthesis of these valuable heterocyclic compounds is a cornerstone of many drug discovery and development programs. Among the various synthetic routes, the condensation of β-ketonitriles with hydrazine (B178648) and its derivatives stands out as a robust, versatile, and widely adopted method. This technical guide provides a comprehensive overview of this pivotal transformation, detailing the underlying reaction mechanism, offering a comparative analysis of various synthetic protocols, and presenting detailed experimental procedures for the synthesis of substituted 3-aminopyrazoles.

Core Reaction and Mechanism

The fundamental reaction involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic this compound ring.

The general transformation can be depicted as follows:

Caption: General reaction scheme for the synthesis of 3-aminopyrazoles.

The regioselectivity of the reaction, particularly when using substituted hydrazines, is a critical consideration. The initial nucleophilic attack typically occurs at the more electrophilic carbonyl carbon, leading to the formation of a hydrazone intermediate. Subsequent intramolecular attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the cyclized product.

Comparative Analysis of Synthetic Methodologies

The synthesis of 3-aminopyrazoles from β-ketonitriles can be accomplished under various conditions, each offering distinct advantages in terms of reaction time, yield, and environmental impact. The choice of methodology often depends on the specific substrate, desired scale, and available laboratory equipment.

| Methodology | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | References |

| Conventional Heating | Reflux in a suitable solvent (e.g., ethanol (B145695), acetic acid) | 2 - 24 hours | 70 - 95 | Simple setup, widely applicable. | [1] |

| Microwave-Assisted | Microwave irradiation (100-150 °C) with or without a catalyst (e.g., p-TsOH) | 5 - 30 minutes | 85 - 98 | Rapid reaction times, often higher yields, improved energy efficiency. | [2][3] |

| Catalytic | Acid (e.g., p-TsOH, HCl) or base (e.g., piperidine) catalysis in a solvent at elevated temperatures. | 1 - 8 hours | 80 - 96 | Can improve reaction rates and yields for less reactive substrates. | [4] |

| Solvent-Free | Neat reaction of reactants, often with microwave irradiation or grinding. | 10 - 60 minutes | 88 - 97 | Environmentally friendly ("green chemistry"), simplified workup. | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound derivatives, illustrating the different methodologies.

Protocol 1: Conventional Synthesis of 3-Amino-5-phenyl-1H-pyrazole[5]

This protocol describes a standard reflux method for the synthesis of an aryl-substituted this compound.

Materials:

-

Benzoylacetonitrile (B15868) (1.45 g, 10 mmol)

-

Hydrazine hydrate (B1144303) (0.6 mL, 12 mmol)

-

Dioxane (20 mL)

Procedure:

-

A solution of benzoylacetonitrile (10 mmol) in dioxane (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (12 mmol) is added to the solution.

-

The reaction mixture is heated to reflux for 30 minutes.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid product is crystallized from dioxane to afford 3-amino-5-phenyl-1H-pyrazole.

Expected Yield: 93%[5]

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-aryl-1H-pyrazoles[2]

This protocol details a rapid and efficient microwave-assisted synthesis.

Materials:

-

Substituted benzoylacetonitrile (1 mmol)

-

Hydrazine hydrate (1.2 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Methanol (B129727) (5 mL)

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted benzoylacetonitrile (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of p-TsOH in methanol (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for 5 minutes.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired 3-amino-5-aryl-1H-pyrazole.

Expected Yield: Moderate to excellent yields are reported.[2]

Protocol 3: Synthesis of 3-Amino-5-methylpyrazole[6]

This protocol outlines the synthesis of an alkyl-substituted this compound using the sodium salt of the β-ketonitrile.

Materials:

-

Sodium cyanoacetone (1 mol)

-

Hydrazinium (B103819) monohydrochloride (1 mol)

-

Toluene (B28343) (300 mL)

-

Ethanol

Procedure:

-

A suspension of sodium cyanoacetone (1 mol) and hydrazinium monohydrochloride (1 mol) in toluene (300 mL) is refluxed with a water separator until the separation of water ceases.

-

The reaction mixture is cooled, and ethanol is added to precipitate sodium chloride.

-

The precipitate is removed by filtration.

-

The filtrate is worked up by distillation to yield 3-amino-5-methylpyrazole (B16524).

Expected Yield: 72%[6]

Visualizing the Workflow

A generalized experimental workflow for the synthesis and purification of 3-aminopyrazoles is presented below.

Caption: A typical experimental workflow for this compound synthesis.

Conclusion

The synthesis of 3-aminopyrazoles from β-ketonitriles is a highly efficient and versatile method that is central to the production of many pharmaceutically important compounds. This guide has provided an in-depth overview of the reaction, including its mechanism, a comparison of different synthetic protocols, and detailed experimental procedures. By understanding the nuances of each methodology, researchers can select the most appropriate conditions for their specific synthetic targets, thereby accelerating the discovery and development of new therapeutic agents. The continued evolution of techniques such as microwave-assisted synthesis promises to further enhance the efficiency and sustainability of this important chemical transformation.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chim.it [chim.it]

- 3. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to 3-Aminopyrazole and Its Derivatives

An in-depth exploration of the synthesis, reactivity, and physicochemical properties of 3-aminopyrazole scaffolds, providing a critical resource for researchers, scientists, and drug development professionals.

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, this compound stands out as a versatile building block, enabling the synthesis of a diverse array of compounds with significant biological activities.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry of this compound and its derivatives, with a focus on synthetic methodologies, reactivity patterns, and key physicochemical properties relevant to drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a core scaffold is paramount for designing molecules with favorable pharmacokinetic and pharmacodynamic profiles. This compound is a white to light yellow crystalline solid or oily liquid at room temperature.[4][5] It is soluble in water and other polar solvents like ethanol (B145695) and dimethylformamide.[4] Key quantitative data for the parent this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ | [4] |

| Molecular Weight | 83.09 g/mol | [6] |

| CAS Number | 1820-80-0 | [4] |

| Melting Point | 34-37 °C | [5] |

| Boiling Point | 218 °C/122 mmHg | [5] |

| pKa | 15.28 ± 0.10 (Predicted) | [4] |

| logP (Octanol/Water) | -1.142 (Calculated) | [7] |

| Water Solubility | Very soluble | [4] |

Synthesis of the this compound Core

The construction of the this compound ring system is a well-established area of heterocyclic chemistry, with several reliable synthetic routes available. The most common and versatile methods involve the cyclocondensation of a hydrazine-containing species with a suitable three-carbon precursor bearing a nitrile group.[1][8]

From β-Ketonitriles and Hydrazines

One of the most prevalent methods for synthesizing 3-aminopyrazoles is the reaction of β-ketonitriles with hydrazine (B178648).[8] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.[8]

A general experimental protocol for this synthesis is as follows:

Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from 3-Oxo-3-phenylpropanenitrile and Hydrazine [5]

-

Reaction Setup: Dissolve 3-oxo-3-phenylpropanenitrile (0.34 mmol) and hydrazine (0.36 mmol) in anhydrous ethanol (3 mL) in a suitable reaction vessel.

-

Acid Catalyst: Add acetic acid (0.37 mmol) to the mixture.

-

Heating: Heat the reaction mixture at 60°C for 24 hours.

-

Workup:

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent.

-

-

Purification: Wash the solid residue with ethyl ether and dry under vacuum to yield the desired product.

From α,β-Unsaturated Nitriles and Hydrazines

Another major route to 3-aminopyrazoles involves the condensation of α,β-unsaturated nitriles, which have a leaving group at the β-position, with hydrazines.[8] The presence of the leaving group facilitates the final aromatization step to form the pyrazole ring.[8] The regioselectivity of this reaction, yielding either the 3-amino or 5-aminopyrazole isomer, can often be controlled by the reaction conditions. For instance, acidic conditions in toluene (B28343) under microwave irradiation can favor the 5-aminopyrazole, while basic conditions in ethanol can lead to the this compound.[8]

The following diagram illustrates the general workflow for the synthesis of 3-aminopyrazoles from these two common precursors.

Reactivity of the this compound Scaffold

The this compound ring system exhibits a rich and diverse reactivity profile, which is key to its utility in constructing more complex molecular architectures. The presence of multiple nucleophilic centers—the exocyclic amino group and the two ring nitrogen atoms—allows for a variety of functionalization reactions. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents and the reaction conditions.

N-Functionalization

The nitrogen atoms of the this compound ring are common sites for electrophilic attack. N-arylation, for example, can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings.[8] The selectivity for functionalization at the N1 versus the N2 position or the exocyclic amino group can be a challenge, but specific catalytic systems and reaction conditions have been developed to control this.[8]

Reactions Involving the Amino Group and an Adjacent Ring Nitrogen

The juxtaposition of the exocyclic amino group and the N2 ring nitrogen allows for the construction of fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines.[8] This type of reaction is a powerful tool for rapidly increasing molecular complexity. Similarly, reactions with other bidentate electrophiles can yield a variety of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines.[1][8]

The diagram below illustrates the key reactivity patterns of the this compound core.

Tautomerism in 3-Aminopyrazoles

This compound can exist in tautomeric forms, primarily the this compound (1H-pyrazol-3-amine) and 5-aminopyrazole (1H-pyrazol-5-amine) forms.[9] Computational studies and experimental data from matrix isolation infrared spectroscopy have shown that the this compound tautomer is the more stable form.[9] This tautomeric equilibrium is an important consideration in its reactivity, as different tautomers may exhibit different reaction profiles. It has been observed that the this compound tautomer can be converted to the 5-aminopyrazole form upon UV irradiation.[9]

Applications in Drug Discovery and Beyond

The this compound scaffold is a cornerstone in the development of a wide range of biologically active molecules. Its derivatives have been investigated as kinase inhibitors, anti-inflammatory agents, antiviral drugs, and anticancer agents.[2][4][10] For instance, this compound derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.[11] The ability of the aminopyrazole core to serve as a versatile pharmacophore allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[10][11] Beyond pharmaceuticals, these compounds also find applications in agrochemical development and material science.[4][12]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1820-80-0 [chemicalbook.com]

- 6. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 1820-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. soc.chim.it [soc.chim.it]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Spectroscopic Profile of 3-Aminopyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminopyrazole (CAS: 1820-80-0), a pivotal heterocyclic amine building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide key insights into its molecular framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyrazole (B372694) ring and the amino group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H4 | 5.45 | Doublet | DMSO-d₆ |

| H5 | 7.29 | Doublet | DMSO-d₆ |

| NH₂ | 4.70 | Singlet (broad) | DMSO-d₆ |

| NH | ~11.5 (broad) | Singlet (broad) | DMSO-d₆ |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C3 | 156.4 | DMSO-d₆ |

| C4 | 91.5 | DMSO-d₆ |

| C5 | 132.8 | DMSO-d₆ |

Note: Specific peak assignments can vary slightly based on the reference and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-N bonds.

Table 3: Key IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3250 | N-H stretch (amine) | Strong, broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 1650-1580 | N-H bend (amine) | Medium |

| 1600-1450 | C=C and C=N stretch (ring) | Medium-Strong |

| 1335-1250 | C-N stretch (aromatic amine) | Medium |

Characteristic ranges for amine functional groups are well-documented.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.[3][4][5]

Table 4: Mass Spectrometry Data for this compound.

| Parameter | Value |

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol |

| m/z of Molecular Ion [M]⁺ | 83 |

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation of pyrazole rings involves the loss of HCN or N₂.[6] For this compound, the molecular ion is typically the base peak.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

4.1.2. ¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate the signals to determine the relative proton ratios.

4.1.3. ¹³C NMR Data Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

FTIR Spectroscopy Protocol (ATR Method)

4.2.1. Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

Record a background spectrum to account for atmospheric and instrument-related absorptions.

4.2.2. Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization)

4.3.1. Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

For a direct insertion probe, the sample is volatilized by heating in the ion source.

4.3.2. Ionization and Analysis:

-

Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4][5]

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

Detect the ions to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the role of this compound in a drug discovery context.

References

- 1. This compound(1820-80-0) 1H NMR [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of 3-Aminopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazole (CAS RN: 1820-80-0), a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its pyrazole (B372694) ring system is a common scaffold in molecules targeting a range of biological pathways, making it a compound of significant interest in drug discovery and development.[2] Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for research and manufacturing purposes. This technical guide provides a comprehensive overview of the stability and storage of this compound, including its physicochemical properties, known degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, formulation development, and the design of stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅N₃ | [3] |

| Molecular Weight | 83.09 g/mol | [3] |

| Appearance | Off-white powder to yellow liquid/solid | [4][5] |

| Melting Point | 34-37 °C (lit.) | [5] |

| Boiling Point | 218 °C/122 mmHg (lit.) | [5] |

| Solubility | Soluble in methanol (B129727). | [6] |

| pKa | 15.28 ± 0.10 (Predicted) | [6] |

| Flash Point | >110 °C (>230 °F) | [2] |

Stability Profile

This compound is generally stable under normal, controlled laboratory conditions.[4] However, it is susceptible to degradation when exposed to certain environmental factors. Understanding its stability profile is critical for maintaining its quality and for the development of robust analytical methods.

General Stability

Under recommended storage conditions, in a tightly closed container, this compound is stable.[4] It is, however, sensitive to air and light, which can lead to degradation over time.[2]

Degradation Pathways

-

Oxidation: As an aromatic amine, this compound is susceptible to oxidation. Exposure to air and oxidizing agents can lead to the formation of colored impurities. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[7]

-

Photodegradation: The compound is light-sensitive.[2] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products. Photostability testing is a crucial part of forced degradation studies as per ICH guidelines.[7]

-

Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the amino group or degradation of the pyrazole ring.

-

Thermal Degradation: Although it has a relatively high boiling point, prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.[4]

Incompatibilities

This compound is incompatible with the following substances and should not be stored in close proximity to them:

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines should be strictly followed.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a refrigerator at 2-8°C. | [6] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | [4] |

| Light | Protect from light by storing in an opaque or amber container. | [4] |

| Container | Keep container tightly closed. | [4] |

| Handling | Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE). | [4] |

Experimental Protocols for Stability Assessment

The following sections provide detailed, representative methodologies for conducting stability studies on this compound. These protocols are based on established principles of forced degradation studies and the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]

5.1.1 Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

5.1.2 Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

-

Thermal Degradation: Place the solid this compound in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period. Also, expose the stock solution to the same temperature. After the specified time, dissolve the solid sample and dilute both the solid and solution samples to a final concentration of 0.1 mg/mL with the mobile phase.

-

Photolytic Degradation: Expose the solid this compound and its stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[7] Prepare a sample in the dark as a control. Dilute the exposed samples to a final concentration of 0.1 mg/mL with the mobile phase.

The workflow for a typical forced degradation study is illustrated in the following diagram.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. The following is a representative HPLC method adapted from a validated method for a similar compound, methyl 3-amino-1H-pyrazole-4-carboxylate.[9] This method would require validation for this compound.

5.2.1 Chromatographic Conditions

-

Instrument: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Injection Volume: 10 µL.[9]

-

Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan of this compound).[9]

5.2.2 Sample Preparation

Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

5.2.3 Method Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical flow of developing and validating a stability-indicating HPLC method.

Involvement in Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its core structure is a key pharmacophore in a multitude of kinase inhibitors, highlighting its importance in targeting various signaling pathways implicated in diseases such as cancer and inflammation.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. For instance, this compound-based molecules have been shown to selectively stabilize CDK16, a member of the understudied PCTAIRE family of kinases, suggesting a role in modulating cell proliferation and migration.[7][9]

Fibroblast Growth Factor Receptor (FGFR) Signaling

The this compound scaffold is present in inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers. This compound derivatives have been developed to inhibit both wild-type and mutant forms of FGFR2 and FGFR3, thereby blocking downstream signaling pathways that promote tumor growth and survival.[10]

Other Kinase Signaling Pathways

The versatility of the this compound core has led to its incorporation into inhibitors of other important kinases, including:

-

c-Jun N-terminal Kinase 3 (JNK3): A key player in neuronal apoptosis, making its inhibition a potential therapeutic strategy for neurodegenerative diseases.[11]

-

Spleen Tyrosine Kinase (Syk): A critical mediator of signaling in hematopoietic cells, involved in inflammation and B-cell malignancies.[8]

Conclusion

This compound is a stable compound when stored and handled under the recommended conditions of refrigeration, inert atmosphere, and protection from light. Its susceptibility to oxidation and photodegradation necessitates careful handling to maintain its purity and integrity. The provided experimental protocols offer a robust framework for assessing its stability and developing validated analytical methods. The prevalence of the this compound scaffold in numerous kinase inhibitors underscores its significance in modern drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases. This technical guide serves as a valuable resource for researchers and developers working with this important chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound [webbook.nist.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | 1820-80-0 [chemicalbook.com]

- 6. 1820-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 11. ema.europa.eu [ema.europa.eu]

Unraveling the Tautomeric Landscape of 3-Aminopyrazoles: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the tautomeric behavior of pharmacologically relevant scaffolds is paramount. 3-Aminopyrazole, a key constituent in numerous bioactive molecules, exists in a dynamic equilibrium between its 3-amino-1H-pyrazole (3-AP) and 5-amino-1H-pyrazole (5-AP) tautomeric forms. The predominance of a specific tautomer can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth analysis of the theoretical and experimental studies that have elucidated the tautomeric preferences of 3-aminopyrazoles.

The position of the annular proton in N-unsubstituted pyrazoles is not fixed, leading to prototropic tautomerism. In the case of this compound, this equilibrium is primarily between the 3-amino and 5-amino forms. The interplay of substituent effects, solvent polarity, and solid-state packing forces dictates the position of this equilibrium.

The Tautomeric Equilibrium

The annular tautomerism of this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in two distinct tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.

Theoretical Studies: A Computational Approach

Quantum chemical calculations have been instrumental in predicting the relative stabilities of this compound tautomers. Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are the most commonly employed methods.

Computational Methodologies

A typical computational workflow for investigating the tautomerism of 3-aminopyrazoles involves several key steps. These calculations are often performed for the gas phase and in various solvents using continuum models like the Polarizable Continuum Model (PCM) to simulate the solvent effect.[1]

Relative Stabilities of Tautomers

Theoretical calculations consistently show that for the unsubstituted this compound, the 3-amino tautomer (3-AP) is more stable than the 5-amino tautomer (5-AP) in the gas phase.[2][3][4] This preference is attributed to the electronic effects of the amino group, which is an electron-donating group.[2][4] Electron-donating groups tend to stabilize the tautomer where the proton is on the nitrogen atom further from the substituent.

The stability can be influenced by substituents on the pyrazole ring. Electron-withdrawing groups at the 4-position can reverse this preference, making the 5-amino tautomer more stable, especially in polar solvents.[1] For instance, 4-cyano and 4-thiocyanato derivatives of this compound exist preferentially as the 5-amino tautomer in DMSO solution.[1]

| Tautomer | Computational Method | Basis Set | Phase | ΔE (kJ/mol) | ΔG (kJ/mol) | Reference |

| 3-AP vs 5-AP | DFT (B3LYP) | 6-311++G(d,p) | Gas | 10.7 (5-AP higher) | 9.8 (5-AP higher) | [2][3][4] |

| 3-AP vs 5-AP | MP2 | 6-311++G | Gas | - | - | [3] |

| 4-substituted | DFT (B3LYP) | 6-31G | Gas & DMSO (PCM) | Varies | Varies | [1] |

Experimental Validation

A combination of spectroscopic and crystallographic techniques has been employed to experimentally investigate the tautomerism of 3-aminopyrazoles, providing crucial validation for the theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. In many cases, the proton exchange between the tautomers is fast on the NMR timescale, resulting in averaged signals. However, in some instances, particularly in solvents like DMSO-d6, the exchange can be slow enough to observe distinct signals for each tautomer, allowing for the determination of their relative populations.[1] The chemical shifts of the ring carbons, especially C3 and C5, are particularly sensitive to the tautomeric form.

Infrared (IR) Spectroscopy

Matrix isolation infrared (IR) spectroscopy has been used to study the tautomers of this compound in an inert matrix at low temperatures.[2][4] This technique allows for the trapping and individual characterization of the tautomers. The experimental IR spectra, when compared with theoretically predicted vibrational frequencies, have confirmed that the 3-amino tautomer is the more stable form.[2][3][4][5]

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[1] For unsubstituted and many substituted 3-aminopyrazoles, the solid-state structure is predominantly the 3-amino tautomer.[1] However, the crystal packing forces can sometimes stabilize a tautomer that is less stable in the gas phase or in solution.

Experimental Protocols

NMR Spectroscopy for Tautomer Ratio Determination

-

Sample Preparation : Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition : Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer.

-

Analysis : If the tautomeric exchange is slow, integrate the signals corresponding to the distinct tautomers in the ¹H spectrum to determine their relative ratio. In the ¹³C NMR spectrum, the chemical shifts of C3 and C5 are diagnostic for identifying the major tautomer.

Matrix Isolation IR Spectroscopy

-

Matrix Preparation : A gaseous mixture of the this compound and an inert gas (e.g., argon or xenon) is deposited onto a cold window (typically at ~10 K).

-

IR Spectroscopy : The IR spectrum of the isolated molecules in the matrix is recorded.

-

Data Analysis : The experimental spectrum is compared with the computed vibrational spectra for each tautomer to assign the observed bands and identify the predominant tautomeric form.[4][5]

X-ray Crystallography

-

Crystal Growth : Single crystals of the this compound derivative suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

-

Data Collection : A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement : The diffraction data are processed to solve the crystal structure. The positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, are determined, providing a definitive identification of the tautomer present in the solid state.

Implications for Drug Development

The tautomeric state of a this compound-containing drug molecule is of critical importance as it dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution. These factors, in turn, influence how the molecule interacts with its biological target. A thorough understanding and characterization of the tautomeric equilibrium are therefore essential for:

-

Structure-Activity Relationship (SAR) Studies : Rationalizing the observed biological activity and guiding the design of more potent analogs.

-

Pharmacokinetic Profiling : Predicting properties such as solubility, membrane permeability, and metabolic stability, which can be tautomer-dependent.

-

Intellectual Property : Defining the specific tautomeric form in patent applications.

By integrating computational and experimental approaches, researchers can gain a comprehensive understanding of the tautomeric behavior of this compound derivatives, facilitating the development of safer and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazole derivatives have emerged as a privileged scaffold in the design of potent kinase inhibitors, targeting a variety of kinases implicated in oncology and other diseases. Their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes them attractive candidates for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based kinase inhibitors, with a focus on a representative multi-kinase inhibitor, AT7519.

Synthetic Routes Overview

The synthesis of this compound-based kinase inhibitors typically involves the initial construction of a substituted this compound core, followed by functionalization to introduce moieties that occupy adjacent hydrophobic pockets and solvent-exposed regions of the kinase active site. Common synthetic strategies include:

-

Condensation Reactions: The reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazine (B178648) or its derivatives is a fundamental method for forming the this compound ring.[1]

-

Multi-component Reactions: Efficient one-pot syntheses can be achieved through multi-component reactions involving, for example, a ketone, malononitrile, and hydrazine.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are instrumental in attaching various substituents to the pyrazole (B372694) core and associated aromatic systems.

Featured Kinase Inhibitor: AT7519

AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases, demonstrating the therapeutic potential of the this compound scaffold.[2][3] The following sections provide a detailed protocol for its synthesis, drawing from established chemical principles.

Experimental Protocol: Synthesis of AT7519

This protocol describes a plausible multi-step synthesis of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519).

Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

This step involves the nitration of pyrazole-3-carboxylic acid.

-

Reagents: 1H-pyrazole-3-carboxylic acid, fuming nitric acid, sulfuric acid.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 1H-pyrazole-3-carboxylic acid in portions, maintaining the temperature below 10 °C.

-

Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitro-1H-pyrazole-3-carboxylic acid.

-

Step 2: Synthesis of tert-butyl 4-(4-nitro-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate

This step involves the amide coupling of the nitropyrazole carboxylic acid with a protected piperidine (B6355638) amine.

-

Reagents: 4-Nitro-1H-pyrazole-3-carboxylic acid, tert-butyl 4-aminopiperidine-1-carboxylate, HATU (Hexafluorophosphate Azabenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add tert-butyl 4-aminopiperidine-1-carboxylate to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product.

-

Step 3: Synthesis of 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

This step involves the reduction of the nitro group to an amine.

-

Reagents: tert-butyl 4-(4-nitro-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the product from Step 2 in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the aminopyrazole derivative.

-

Step 4: Synthesis of N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide

This step involves the acylation of the aminopyrazole with a substituted benzoyl chloride.

-

Reagents: 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, 2,6-dichlorobenzoyl chloride, Pyridine (B92270), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the aminopyrazole derivative from Step 3 in anhydrous DCM and cool to 0 °C.

-

Add pyridine to the solution.

-

Add a solution of 2,6-dichlorobenzoyl chloride in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the protected AT7519.

-

Step 5: Synthesis of N-(piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide (AT7519)

This is the final deprotection step to yield AT7519.

-

Reagents: N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected AT7519 from Step 4 in DCM.

-

Add TFA to the solution and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield AT7519 as a TFA salt.

-

The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction.

-

Data Presentation

The inhibitory activities of selected this compound-based kinase inhibitors are summarized in the table below. This data highlights the potency and selectivity profile of these compounds against various kinases.

| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |

| AT7519 | CDK1 | 210 | [4] |

| CDK2 | 47 | [2] | |

| CDK5 | 17 | [2] | |

| CDK9 | <10 | [4] | |

| Aurora A | 315 | [2] | |

| Aurora B | 160 | [2] | |

| PNU-292137 | CDK2/cyclin A | 37 | [1][5] |

| Compound 24 | CDK2 | 29 | [2] |

| CDK5 | 19 | [2] | |